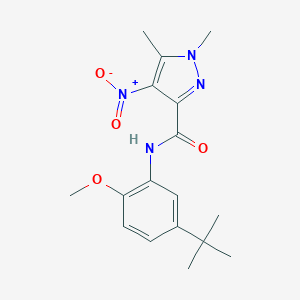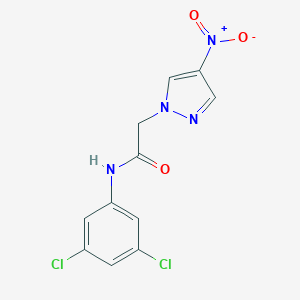
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use as a research tool. CCPA is a highly selective adenosine A1 receptor agonist, meaning that it binds specifically to this receptor and activates it. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is primarily found in the brain, heart, and kidneys.
Mecanismo De Acción
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide binds specifically to the adenosine A1 receptor and activates it, leading to downstream effects on various physiological processes. Activation of the adenosine A1 receptor can lead to inhibition of neurotransmitter release, reduction in heart rate and blood pressure, and modulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide are primarily mediated through activation of the adenosine A1 receptor. These effects can include reduced neurotransmitter release, decreased heart rate and blood pressure, and modulation of inflammation. 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been shown to have neuroprotective effects in animal models of ischemia-reperfusion injury and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows researchers to specifically target this receptor without affecting other adenosine receptor subtypes. However, one limitation of using 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is that it may not accurately reflect the effects of endogenous adenosine, which can activate multiple adenosine receptor subtypes simultaneously.
Direcciones Futuras
There are several potential future directions for research involving 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic benefits of adenosine A1 receptor agonists for conditions such as ischemia-reperfusion injury, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new adenosine A1 receptor agonists with improved selectivity and efficacy. Finally, there is ongoing research exploring the role of adenosine A1 receptor activation in various physiological processes, which may lead to new insights into the function of this receptor in health and disease.
Métodos De Síntesis
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is typically synthesized through a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of 3-chloro-4-methoxyaniline with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with chloroacetyl chloride to form the chlorinated pyrazole, which is subsequently reacted with ammonia to form the final product, 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been used extensively in scientific research as a tool to study the adenosine A1 receptor and its role in various physiological processes. For example, 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been used to investigate the effects of adenosine A1 receptor activation on sleep, cardiovascular function, and inflammation. 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been used in studies exploring the potential therapeutic benefits of adenosine A1 receptor agonists for conditions such as ischemia-reperfusion injury, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C13H13Cl2N3O2 |
Peso molecular |
314.16 g/mol |
Nombre IUPAC |
4-chloro-N-(3-chloro-4-methoxyphenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-3-18-12(10(15)7-16-18)13(19)17-8-4-5-11(20-2)9(14)6-8/h4-7H,3H2,1-2H3,(H,17,19) |
Clave InChI |
HZEFWZXIPBDXHK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)OC)Cl |
SMILES canónico |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)

![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)